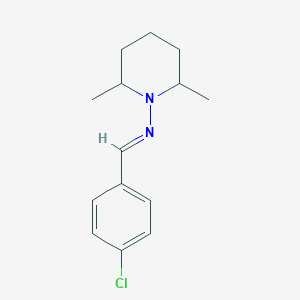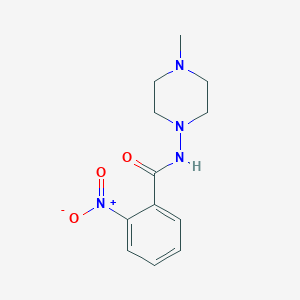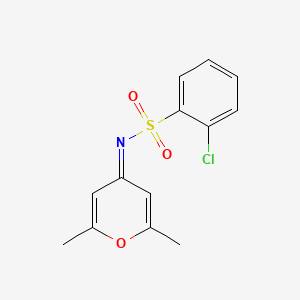
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide, also known as DTTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of compounds known as thienyl amides, which have been found to exhibit various biological activities. In
科学的研究の応用
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In recent years, this compound has gained significant attention in cancer research due to its ability to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, this compound has been shown to possess antimicrobial properties, which could be useful in the development of new antibiotics.
作用機序
The mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is not fully understood, but it has been proposed that it exerts its biological activities by modulating various signaling pathways. For instance, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of various cellular processes, including inflammation and cancer. Moreover, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Moreover, this compound has been found to exhibit potent biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its high cost, which could limit its widespread use in research.
将来の方向性
There are several future directions for the research on 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. One of the potential applications of this compound is in the development of new anticancer drugs. Moreover, this compound could be useful in the development of new anti-inflammatory and antimicrobial agents. Furthermore, future research could focus on elucidating the molecular mechanism of action of this compound and identifying its molecular targets. Finally, the development of new synthesis methods for this compound could lead to the production of more cost-effective and efficient methods for obtaining pure this compound.
合成法
The synthesis of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide involves the reaction between 2,5-di-tert-butyl-3-thiophenecarboxylic acid and N-phenylbutanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in various scientific literature and has been found to yield high purity and yield of this compound.
特性
IUPAC Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-21(2,3)18-15-16(20(25-18)22(4,5)6)11-10-14-19(24)23-17-12-8-7-9-13-17/h7-9,12-13,15H,10-11,14H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTPIGGWXICVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)



![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)
